molecular formula C11H19BrO2 B13302171 3-[(2-Bromocyclooctyl)oxy]oxetane

3-[(2-Bromocyclooctyl)oxy]oxetane

Cat. No.: B13302171
M. Wt: 263.17 g/mol
InChI Key: GAVUMONZWGSSJZ-UHFFFAOYSA-N
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Description

3-[(2-Bromocyclooctyl)oxy]oxetane is an organic compound with the molecular formula C11H19BrO2 It features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Bromocyclooctyl)oxy]oxetane typically involves the formation of the oxetane ring through cyclization reactions. One common method is the Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene . This reaction forms the oxetane ring by creating both C-C and C-O bonds.

Another approach involves the intramolecular cyclization of suitable precursors. For example, the electrophilic halocyclization of alcohols can be used to form the oxetane ring . This method involves the use of halogenating agents under controlled conditions to achieve the desired cyclization.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes. Large-scale production would require efficient and cost-effective methods, such as continuous flow reactors for the Paternò-Büchi reaction or scalable halocyclization processes. These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Bromocyclooctyl)oxy]oxetane undergoes various chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can convert the bromocyclooctyl group to other functional groups.

    Substitution: The bromine atom in the bromocyclooctyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peroxy acids and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Oxetane derivatives with additional oxygen-containing functional groups.

    Reduction: Compounds with reduced bromocyclooctyl groups, such as cyclooctyl alcohols.

    Substitution: Various substituted oxetane derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-Bromocyclooctyl)oxy]oxetane is unique due to the presence of the bromocyclooctyl group, which imparts distinct chemical properties and reactivity. This compound’s structure allows for specific interactions in biological and chemical systems, making it valuable for various applications.

Properties

Molecular Formula

C11H19BrO2

Molecular Weight

263.17 g/mol

IUPAC Name

3-(2-bromocyclooctyl)oxyoxetane

InChI

InChI=1S/C11H19BrO2/c12-10-5-3-1-2-4-6-11(10)14-9-7-13-8-9/h9-11H,1-8H2

InChI Key

GAVUMONZWGSSJZ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(C(CC1)OC2COC2)Br

Origin of Product

United States

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